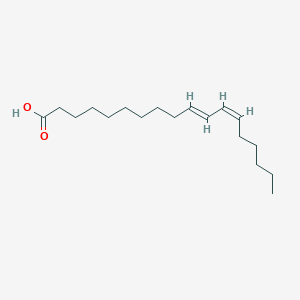

trans-10-cis-12-Octadecadienoic acid

Description

(10E,12Z)-octadeca-10,12-dienoic acid has been reported in Colocasia antiquorum and Colocasia esculenta with data available.

Structure

3D Structure

Properties

IUPAC Name |

(10E,12Z)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-NMMTYZSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040628 | |

| Record name | trans-10,cis-12-Conjugated linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (10E,12Z)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2420-56-6 | |

| Record name | trans-10-cis-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-octadecadienoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-10,cis-12-Conjugated linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (10E,12Z)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of trans-10, cis-12-Octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-10, cis-12-octadecadienoic acid (t10, c12-CLA) is a positional and geometric isomer of conjugated linoleic acid (CLA) that has garnered significant scientific interest due to its potent biological activities. Unlike its counterpart, cis-9, trans-11-CLA, the t10, c12 isomer exhibits profound effects on lipid metabolism, insulin sensitivity, inflammation, and cellular apoptosis. This technical guide provides an in-depth exploration of the core mechanisms of action of t10, c12-CLA, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Core Mechanisms of Action

The biological effects of t10, c12-CLA are multifaceted, primarily impacting adipocytes and hepatocytes. The isomer is known to reduce body fat mass in various animal models, a phenomenon attributed to its ability to inhibit adipocyte differentiation and lipid accumulation while inducing apoptosis. However, these effects are often accompanied by undesirable metabolic consequences, including insulin resistance and hepatic steatosis.

Regulation of Lipid Metabolism

A primary mechanism of t10, c12-CLA is its dramatic impact on lipid metabolism, particularly in adipose tissue. It has been shown to inhibit lipid accumulation in adipocytes.[1] This is achieved through the downregulation of key transcription factors and enzymes involved in lipogenesis.

One of the central players in this process is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of fatty acid and triglyceride synthesis. Studies have demonstrated that t10, c12-CLA suppresses the expression and processing of SREBP-1c.[2][3] This leads to a subsequent decrease in the expression of its target genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), which are critical for de novo lipogenesis.[2][4]

Furthermore, t10, c12-CLA has been shown to antagonize the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a nuclear receptor that plays a pivotal role in adipocyte differentiation and lipid storage.[5] By inhibiting PPARγ, t10, c12-CLA prevents the maturation of pre-adipocytes into mature, lipid-laden adipocytes.

In the liver, the effects of t10, c12-CLA are complex. While it reduces fat in adipose tissue, it can lead to hepatic steatosis, or fatty liver.[6] This is thought to result from an increased influx of fatty acids from the delipidated adipocytes and alterations in hepatic lipid metabolism.

Induction of Insulin Resistance

A significant concern associated with t10, c12-CLA supplementation is the development of insulin resistance.[5] Several mechanisms contribute to this adverse effect. The reduction in adipose tissue mass, particularly subcutaneous fat, can lead to ectopic lipid deposition in other tissues like the liver and muscle, impairing insulin signaling.

Moreover, t10, c12-CLA has been shown to induce inflammation in adipose tissue, characterized by the infiltration of macrophages.[7] These inflammatory cells release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can interfere with insulin signaling pathways.[7][8]

Modulation of Inflammatory Pathways

The inflammatory response elicited by t10, c12-CLA is a critical aspect of its mechanism of action. In adipocytes, t10, c12-CLA can directly stimulate the expression of pro-inflammatory genes.[7] This inflammatory state contributes to the development of insulin resistance and may have other systemic effects. The isomer has been shown to increase levels of C-reactive protein (CRP), a marker of inflammation.[8]

Induction of Apoptosis

In addition to inhibiting adipogenesis, t10, c12-CLA can induce apoptosis, or programmed cell death, in adipocytes and certain cancer cell lines.[9] One of the key pathways implicated in this process is the induction of endoplasmic reticulum (ER) stress .[10] Prolonged ER stress triggers the unfolded protein response (UPR), which, if unresolved, can lead to apoptosis through the activation of caspases.[11]

Data Presentation

The following tables summarize the quantitative effects of t10, c12-CLA on key molecular and physiological parameters as reported in various studies.

Table 1: Effect of t10, c12-CLA on Gene Expression

| Gene | Cell/Tissue Type | Concentration/Dose | Fold Change | Reference |

| SREBP-1c | Bovine Mammary Epithelial Cells | 300 µM | Downregulated | [2] |

| FASN | Bovine Mammary Epithelial Cells | 300 µM | Downregulated | [2] |

| ACACA | Bovine Mammary Epithelial Cells | 300 µM | Downregulated | [2] |

| CD36 | Bovine Mammary Epithelial Cells | 300 µM | Upregulated | [2] |

| DGAT2 | Bovine Mammary Epithelial Cells | 300 µM | Upregulated | [2] |

| FABP1 | Caco-2 cells | Not specified | 2.04-fold up | [1] |

| FABP6 | Caco-2 cells | Not specified | 2.94-fold up | [1] |

| SREBP-1c | Mouse Gonadal Fat | 0.2% and 0.5% of diet | Dose-dependent reduction (26-76%) | [12] |

| FASN | Mouse Gonadal Fat | 0.2% and 0.5% of diet | Dose-dependent reduction (26-76%) | [12] |

| TNF-α | Mouse Gonadal Fat | 0.5% of diet | Increased | [12] |

| IL-6 | Mouse Gonadal Fat | 0.5% of diet | Increased | [12] |

Table 2: Effect of t10, c12-CLA on Protein Expression and Activity

| Protein/Enzyme | Cell/Tissue Type | Concentration/Dose | Effect | Reference |

| SREBP-1 (mature form) | Bovine Mammary Epithelial Cells | ≥60 µM | >56% decrease | [10] |

| Caspase 3 | Various cancer cell lines | 200 µM | Increased activity | [11] |

| PPARγ | 3T3-L1 adipocytes | Not specified | Decreased expression | [13] |

Table 3: Systemic Effects of t10, c12-CLA in Animal Models

| Parameter | Animal Model | Dose | Outcome | Reference |

| Body Weight | Female C57Bl/6J mice | Daily oral administration | Significant decrease | [7] |

| Adipose Tissue Mass | Female C57Bl/6J mice | Daily oral administration | Significant decrease | [7] |

| Insulin Resistance | Female C57Bl/6J mice | Daily oral administration | Hyperinsulinemia | [7] |

| Liver Weight | Female C57Bl/6J mice | 0.5% of diet for 6 months | 45.39% increase | |

| Body Fat Mass | Female C57Bl/6J mice | 0.5% of diet for 6 months | 48.56% reduction in gain | |

| Lean Body Mass | Female C57Bl/6J mice | 0.5% of diet for 6 months | Increased |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of t10, c12-CLA.

3T3-L1 Preadipocyte Differentiation Assay

This in vitro model is crucial for studying the effects of t10, c12-CLA on adipogenesis.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[14][15]

-

t10, c12-CLA Treatment: t10, c12-CLA is typically dissolved in a vehicle such as ethanol or DMSO and added to the culture medium at various concentrations (e.g., 50-200 µM) during or after the induction of differentiation.

-

Assessment of Differentiation: Adipocyte differentiation is assessed by Oil Red O staining to visualize lipid accumulation and by analyzing the expression of adipogenic marker genes (e.g., PPARγ, aP2) and proteins.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins involved in the signaling pathways affected by t10, c12-CLA.

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., SREBP-1, PPARγ, cleaved caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][17]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is employed to measure the mRNA expression levels of genes regulated by t10, c12-CLA.

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).[18]

-

qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).[19] Gene-specific primers are used to amplify the target cDNA.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Insulin Tolerance Test (ITT) in Mice

This in vivo test is used to assess insulin sensitivity in animals treated with t10, c12-CLA.

-

Animal Preparation: Mice are fasted for a short period (e.g., 4-6 hours) to establish a baseline blood glucose level.[20][21]

-

Insulin Administration: A bolus of insulin (e.g., 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.[22]

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after insulin injection using a glucometer.

-

Data Analysis: The rate of glucose clearance from the blood is calculated. A slower decline in blood glucose indicates insulin resistance.

Apoptosis Assays

Several methods can be used to detect and quantify apoptosis induced by t10, c12-CLA.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrate assays.[11]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of t10, c12-CLA.

Caption: SREBP-1c signaling pathway and its inhibition by t10, c12-CLA.

Caption: PPARγ signaling pathway and its antagonism by t10, c12-CLA.

Caption: ER stress-induced apoptosis pathway mediated by t10, c12-CLA.

Caption: A generalized experimental workflow for in vitro studies of t10, c12-CLA.

Conclusion

The trans-10, cis-12 isomer of conjugated linoleic acid exerts potent and complex effects on cellular and systemic metabolism. Its ability to reduce adiposity is primarily driven by the inhibition of SREBP-1c and PPARγ, leading to decreased lipogenesis and adipocyte differentiation, as well as the induction of apoptosis via ER stress. However, these potentially beneficial effects are counteracted by the induction of insulin resistance and inflammation. A thorough understanding of these intricate molecular mechanisms is paramount for the safe and effective development of therapeutic strategies targeting lipid metabolism and related disorders. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of t10, c12-CLA's mechanism of action and to design future investigations in this field.

References

- 1. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conjugated linoleic acid (t-10, c-12) reduces fatty acid synthesis de novo, but not expression of genes for lipid metabolism in bovine adipose tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary conjugated linoleic acid and insulin sensitivity and resistance in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Peroxisome Proliferator-Activated Receptor γ Expression by Adipocyte Differentiation and Determination Factor 1/Sterol Regulatory Element Binding Protein 1: Implications for Adipocyte Differentiation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 15. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 16. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RT-PCR | Reverse transcription PCR [qiagen.com]

- 19. Lipogenic gene expression profile in patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insulin Tolerance Test [protocols.io]

- 21. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 22. Metabolically distinct weight loss by 10,12 CLA and caloric restriction highlight the importance of subcutaneous white adipose tissue for glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of trans-10, cis-12 Conjugated Linoleic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) has garnered significant attention within the scientific community for its potent and varied biological activities. Unlike its cis-9, trans-11 counterpart, the t10, c12 isomer exhibits a distinct and often paradoxical profile, demonstrating effects on lipid metabolism, inflammation, apoptosis, and insulin sensitivity. This technical guide provides an in-depth exploration of the core biological activities of t10, c12 CLA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Effects on Lipid Metabolism and Body Composition

The most pronounced effect of t10, c12 CLA is its ability to reduce body fat mass. This has been observed in numerous animal studies and is attributed to several mechanisms, including the inhibition of preadipocyte differentiation, reduced triglyceride accumulation in adipocytes, and increased apoptosis of fat cells. However, this reduction in adiposity is often accompanied by metabolic disturbances such as hepatic steatosis (fatty liver).

Quantitative Data on Lipid Metabolism

| Parameter | Species/Cell Line | Dosage/Concentration | Effect | Reference |

| Body Fat Mass | Mice | 0.4% w/w in diet for 4 weeks | Reduced whole-body fat mass | [1] |

| Obese (db/db) Mice | 0.4% w/w in diet for 4 weeks | Reduced visceral, inguinal, and brown/interscapular fat depots | [1] | |

| Triglyceride Accumulation | 3T3-L1 Preadipocytes | Not specified | Decreased intracellular triglyceride accumulation | [2] |

| Hepatic Triglycerides | Mice | Not specified | Five-fold increase | |

| LDL-Cholesterol | Hamsters | 2% of experimental fat for 28 days | Increased | |

| HDL-Cholesterol | Obese Men | 3.4 g/day for 12 weeks | Reduced by 4% | [3] |

Impact on Insulin Sensitivity

A critical and concerning aspect of t10, c12 CLA's biological activity is its propensity to induce insulin resistance. While it effectively reduces body fat, it can simultaneously impair glucose metabolism, leading to hyperglycemia and hyperinsulinemia in some models.

Quantitative Data on Insulin Sensitivity

| Parameter | Species/Model | Dosage | Effect | Reference |

| Insulin Resistance | Obese Men with Metabolic Syndrome | 3.4 g/day for 12 weeks | Increased by 19% | [3] |

| Fasting Glucose | Obese Men with Metabolic Syndrome | 3.4 g/day for 12 weeks | Increased by 4% | [3] |

| Serum Glucose | ob/ob Mice | Not specified | Increased (P = 0.025) | [4] |

| Serum Insulin | ob/ob Mice | Not specified | Increased (P = 0.01) | [4] |

| Blood Glucose | Obese and Lean Mice | 0.4% w/w in diet for 4 weeks | Elevated | [1] |

Modulation of Inflammatory Pathways

The t10, c12 CLA isomer exhibits a complex and context-dependent role in inflammation. It has been shown to modulate the production of inflammatory cytokines and the activation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).

Signaling Pathway: t10, c12 CLA and NF-κB Activation

In lipopolysaccharide (LPS)-stimulated porcine peripheral blood mononuclear cells, t10, c12 CLA has been shown to decrease TNF-α expression and NF-κB activity.[5][6] This effect is suggested to be mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can interfere with NF-κB signaling.[5][6]

Induction of Apoptosis

The t10, c12 CLA isomer is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly in cancer cells and adipocytes. This activity is a key contributor to its anti-cancer and fat-reducing effects. The apoptotic cascade initiated by t10, c12 CLA involves both the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.

Signaling Pathway: t10, c12 CLA-Induced Apoptosis

Studies have demonstrated that t10, c12 CLA induces ER stress, leading to the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12.[7][8] Concurrently, it can act on the mitochondria to downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of the caspase-9 and caspase-3 cascade, culminating in apoptosis.[9]

Key Signaling Pathway Interactions

The diverse biological effects of t10, c12 CLA are orchestrated through its interaction with key signaling pathways that regulate metabolism and cellular processes. Notably, its influence on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is central to its effects on adipocytes and lipid metabolism.

Signaling Pathway: PPARγ and SREBP-1c Regulation

References

- 1. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]

The Core Signaling Mechanisms of Trans-10, Cis-12-Octadecadienoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-10, cis-12-octadecadienoic acid (t10,c12-CLA) is a positional and geometric isomer of linoleic acid that has garnered significant scientific interest due to its potent biological activities. Unlike its counterpart, cis-9, trans-11-CLA, the t10,c12 isomer exhibits profound effects on lipid and glucose metabolism, adipocyte function, and inflammatory processes. These effects are primarily attributed to its ability to modulate key signaling pathways, leading to outcomes such as reduced adiposity, but also potential adverse effects like insulin resistance and hepatic steatosis. This technical guide provides a comprehensive overview of the core signaling pathways activated by t10,c12-CLA, with a focus on the molecular mechanisms, supporting experimental data, and detailed methodologies for researchers in the field.

Core Signaling Pathways of t10,c12-CLA

The cellular and physiological effects of t10,c12-CLA are orchestrated through a complex network of interconnected signaling pathways. The primary pathways influenced by this fatty acid isomer include the endoplasmic reticulum (ER) stress response, peroxisome proliferator-activated receptor gamma (PPARγ) signaling, sterol regulatory element-binding protein-1c (SREBP-1c) regulation, inflammatory signaling, and oxidative stress pathways.

Endoplasmic Reticulum (ER) Stress and Apoptosis

A primary mechanism by which t10,c12-CLA exerts its effects, particularly in adipocytes, is through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2] Treatment with t10,c12-CLA results in a marked dilatation of the ER lumen, indicative of ER stress.[1][2] This stress triggers the unfolded protein response (UPR), an adaptive mechanism that can ultimately lead to programmed cell death if the stress is prolonged or severe.

The t10,c12-CLA-induced ER stress response is characterized by the activation of specific UPR branches. Notably, it induces the expression and splicing of X-box binding protein 1 (XBP1) mRNA and the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[1][2] However, the induction of activating transcription factor 4 (ATF4) is modest and not always significant, and the level of the chaperone protein BiP may not be altered, suggesting an atypical ER stress response.[1][2]

This signaling cascade culminates in the induction of the pro-apoptotic transcription factor C/EBP-homologous protein (CHOP) and the cleavage of the ER-resident caspase-12.[1][2] The activation of caspase-12 is a critical step in initiating the apoptotic cascade. The process is further characterized by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Figure 1: t10,c12-CLA Induced ER Stress and Apoptosis Pathway.

PPARγ Antagonism and Adipogenesis Inhibition

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and lipid metabolism. The t10,c12-CLA isomer is known to antagonize PPARγ activity, thereby inhibiting the differentiation of preadipocytes into mature adipocytes and reducing lipid accumulation in existing fat cells.[3][4] This antagonism is isomer-specific, as cis-9, trans-11-CLA does not exhibit the same effect.[4]

The mechanisms behind t10,c12-CLA's anti-PPARγ effects are multifaceted. It has been shown to:

-

Decrease PPARγ expression: Treatment with t10,c12-CLA leads to a reduction in both PPARγ mRNA and protein levels.[3]

-

Promote PPARγ phosphorylation: The isomer increases the phosphorylation of PPARγ, a post-translational modification that can lead to its degradation.[3][4] This phosphorylation may be mediated by extracellular signal-related kinase (ERK)1/2.[4]

-

Inhibit ligand-dependent activation: t10,c12-CLA suppresses the activation of PPARγ even in the presence of its ligands.[4]

The inhibition of PPARγ activity results in the downregulation of its target genes, which are crucial for lipogenesis, such as lipoprotein lipase (LPL), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD).[3]

Figure 2: t10,c12-CLA Antagonism of PPARγ Signaling.

Regulation of SREBP-1c and Lipogenesis

Sterol regulatory element-binding protein-1c (SREBP-1c) is another key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis. The effect of t10,c12-CLA on SREBP-1c appears to be tissue-specific.

In adipose tissue, t10,c12-CLA has been shown to decrease the expression of SREBP-1c, contributing to the suppression of lipogenesis.[5] This effect is in contrast to the c9,t11-CLA isomer, which can increase adipose SREBP-1c mRNA expression.[5]

Conversely, in the liver, t10,c12-CLA can upregulate hepatic de novo lipogenesis and triglyceride synthesis.[6] This is associated with an increased expression of SREBP-1c and its target genes, including acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FASN).[6] This paradoxical effect contributes to the development of hepatic steatosis observed in some animal models. The activation of the mTOR pathway appears to be involved in the t10,c12-CLA-mediated induction of SREBP1 in hepatocytes.[6]

References

- 1. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. t10,c12 conjugated linoleic acid upregulates hepatic de novo lipogenesis and triglyceride synthesis via mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling trans-10, cis-12-Octadecadienoic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-10, cis-12-octadecadienoic acid (t10,c12-CLA), a biologically active isomer of conjugated linoleic acid (CLA). It details the historical context of its discovery, its natural distribution, and the analytical methodologies for its quantification. Furthermore, this guide elucidates the molecular signaling pathways through which t10,c12-CLA exerts its effects, with a focus on lipid metabolism. Quantitative data are presented in tabular format for clarity, and key experimental protocols are described. Diagrams generated using the DOT language are provided to visualize complex biological and experimental workflows.

Discovery and Identification

The journey to understanding trans-10, cis-12-octadecadienoic acid began with the broader discovery of conjugated linoleic acid (CLA) as a potent anticarcinogenic agent. In the 1980s, Dr. Michael Pariza and his research team at the University of Wisconsin isolated a substance from cooked ground beef that exhibited antimutagenic properties. This substance was subsequently identified as a mixture of positional and geometric isomers of linoleic acid, collectively termed CLA.

Further research revealed that the biological effects of CLA were isomer-specific. While cis-9, trans-11-CLA is the most abundant isomer in nature, the trans-10, cis-12 isomer was later identified and characterized as being primarily responsible for the observed effects on body composition, including reductions in body fat and alterations in lipid metabolism. This distinction spurred focused research into the unique physiological impacts of t10,c12-CLA.

Natural Sources and Quantitative Distribution

The primary natural sources of trans-10, cis-12-CLA are products derived from ruminant animals, such as dairy products and meat. Its formation in these animals is a result of the biohydrogenation of dietary unsaturated fatty acids by rumen bacteria. However, t10,c12-CLA is typically a minor component of the total CLA content in these natural sources, with the cis-9, trans-11 isomer being predominant. The concentration of t10,c12-CLA can be influenced by the animal's diet, with certain feeding strategies leading to a "trans-10 shift" in ruminal biohydrogenation, which increases the proportion of this isomer.[1]

Beyond ruminant-derived foods, research has explored the production of t10,c12-CLA in other organisms. Notably, transgenic rice has been engineered to produce this specific isomer by introducing a linoleate isomerase gene.[2]

Table 1: Concentration of trans-10, cis-12-Octadecadienoic Acid in Various Natural Sources

| Source | Sample Type | Concentration of t10,c12-CLA (% of total fatty acids) | Reference |

| Dairy Cow Milk | Milk Fat | < 0.1 to 4.9 mg/g (infusion study) | [3] |

| Dairy Cow Milk | Milk Fat | Progressively reduced with increasing t10,c12-CLA supplementation | [4] |

| Dairy Goat Milk | Milk Fat | 0.03 (control) to 0.19 (supplemented) g/100g | [5] |

| Dairy Sheep Milk | Milk Fat | < 0.01 (control) to 0.12 (supplemented) g/100g | [6] |

| Ruminant Meats and Milk | General | ~10% of total CLA | [7] |

| Transgenic Rice | Seeds | 1.3% (oleosin promoter) | [2] |

Experimental Protocols for Analysis

The accurate quantification of trans-10, cis-12-CLA requires specialized analytical techniques to separate it from other CLA isomers and fatty acids. Gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC) are the most common methods employed.

Lipid Extraction and Sample Preparation

A crucial first step in the analysis of t10,c12-CLA from biological matrices is the extraction of total lipids. This is typically followed by the conversion of fatty acids to their methyl esters (FAMEs) for GC analysis.

Experimental Workflow: Lipid Extraction and Transesterification

Caption: General workflow for lipid extraction and preparation of fatty acid methyl esters (FAMEs) for chromatographic analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the separation and quantification of FAMEs, including CLA isomers. The choice of capillary column is critical for achieving good resolution.

Table 2: Typical GC-FID Protocol for trans-10, cis-12-CLA Analysis

| Parameter | Specification |

| Sample Preparation | Transesterification to Fatty Acid Methyl Esters (FAMEs) |

| GC System | Gas chromatograph with Flame Ionization Detector (FID) |

| Column | Highly polar cyanopropyl siloxane capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness) or an ionic liquid column (e.g., SLB-IL111, 15 m x 0.10 mm, 0.08 µm)[8][9] |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 250-300 °C |

| Oven Temperature Program | Isothermal (e.g., 168 °C) or a temperature gradient program to separate a wider range of fatty acids.[7][9] |

| Quantification | Internal or external standard method using a certified trans-10, cis-12-CLA standard. |

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Ag+-HPLC offers excellent separation of CLA isomers based on the interaction of the double bonds with silver ions impregnated on the stationary phase. This technique can be used for both analytical and preparative purposes.

Table 3: Typical Ag+-HPLC Protocol for trans-10, cis-12-CLA Isomer Separation

| Parameter | Specification |

| Sample Preparation | Hydrolysis to free fatty acids or transesterification to FAMEs. |

| HPLC System | HPLC with a UV or photodiode array (PDA) detector. |

| Column | Silver-ion impregnated column (e.g., ChromSpher 5 Lipids). |

| Mobile Phase | A non-polar solvent with a small percentage of a polar modifier, such as hexane with a low concentration of acetonitrile.[10] |

| Flow Rate | 0.5 - 2.0 mL/min. |

| Detection | UV detection at approximately 233 nm, the characteristic absorbance maximum for conjugated double bonds. |

| Elution Order | Generally, trans,trans isomers elute first, followed by cis,trans and/or trans,cis isomers, and finally cis,cis isomers. |

Signaling Pathways and Biological Effects

The biological activities of trans-10, cis-12-CLA are primarily attributed to its ability to modulate the expression of genes involved in lipid metabolism. The key molecular targets are the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Modulation of PPARγ Signaling

Trans-10, cis-12-CLA has been shown to act as a modulator of PPARγ, a master regulator of adipogenesis and lipid storage.[11] Unlike PPARγ agonists, t10,c12-CLA can antagonize its activity, leading to a downregulation of PPARγ target genes.[12] This results in decreased lipid accumulation in adipocytes.

Signaling Pathway: t10,c12-CLA and PPARγ Modulation in Adipocytes

Caption: Simplified diagram of trans-10, cis-12-CLA antagonizing PPARγ activity in adipocytes, leading to reduced lipid accumulation.

Regulation of SREBP-1c and Lipogenesis

In the liver and mammary gland, trans-10, cis-12-CLA has been demonstrated to downregulate the expression and activity of SREBP-1c.[3][13] SREBP-1c is a key transcription factor that controls the expression of genes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). By inhibiting the SREBP-1c pathway, t10,c12-CLA effectively reduces the synthesis of new fatty acids.

Signaling Pathway: t10,c12-CLA and SREBP-1c Regulation of Lipogenesis

Caption: Diagram illustrating the downregulation of the SREBP-1c pathway by trans-10, cis-12-CLA, resulting in decreased de novo lipogenesis.

Conclusion

Trans-10, cis-12-octadecadienoic acid is a fascinating fatty acid isomer with distinct and potent biological activities, particularly in the realm of lipid metabolism. Its discovery has paved the way for a deeper understanding of how individual fatty acid isomers can exert specific physiological effects. While its natural abundance is low, its profound impact on key metabolic pathways makes it a subject of intense research for its potential applications in nutrition and therapeutics. The analytical methods detailed herein provide the necessary tools for researchers to accurately quantify and further investigate the roles of this important molecule.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Production of trans-10, cis-12 conjugated linoleic acid in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-10, cis-12 conjugated linoleic acid decreases lipogenic rates and expression of genes involved in milk lipid synthesis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Milk fat synthesis in dairy cows is progressively reduced by increasing supplemental amounts of trans-10, cis-12 conjugated linoleic acid (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A conjugated linoleic acid supplement containing trans-10, cis-12 conjugated linoleic acid reduces milk fat synthesis in lactating goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A conjugated linoleic acid supplement containing trans-10, cis-12 reduces milk fat synthesis in lactating sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 9. scielo.br [scielo.br]

- 10. academic.oup.com [academic.oup.com]

- 11. Trans10, cis12-conjugated linoleic acid prevents triacylglycerol accumulation in adipocytes by acting as a PPARgamma modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of trans-10, cis-12 Conjugated Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-10, cis-12 conjugated linoleic acid (t10, c12-CLA), a biologically active isomer of linoleic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biomedical research.

Core Physicochemical Properties

The unique arrangement of conjugated double bonds in t10, c12-CLA confers distinct physicochemical properties compared to its parent molecule, linoleic acid, and other CLA isomers. These properties are crucial for its absorption, distribution, metabolism, and ultimately, its biological activity.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | [1] |

| Molecular Weight | 280.45 g/mol | [1] |

| Melting Point | 19.8 °C | [2] |

| Boiling Point | Not available for t10, c12-CLA specifically. Linoleic acid: 229-230 °C at 16 mmHg. | |

| Density | Not available for t10, c12-CLA specifically. Linoleic acid: ~0.9 g/cm³. | |

| pKa | 4.08 | [3] |

| Critical Micelle Concentration (CMC) | 25 µM (at pH 8 and 25°C) | [3] |

| Refractive Index | Not available for t10, c12-CLA specifically. Data for linoleic acid is available but varies with conditions. | [1] |

| Thermal Properties | Value | Reference |

| Enthalpy of Fusion (ΔH) | 35.6 kJ/mol | [2] |

| Entropy of Fusion (ΔS) | 122 J/mol·K | [2] |

| Solubility | Solvent | Concentration | Reference |

| Aqueous | PBS (pH 7.2) | ~100 µg/mL | [4] |

| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL | [4] | |

| Organic | Ethanol | Miscible | [5] |

| DMSO | >100 mg/mL | [4] | |

| Dimethyl formamide | >100 mg/mL | [4] |

Stability and Oxidation

Conjugated linoleic acids, including the t10, c12 isomer, are susceptible to oxidation due to their conjugated double bond system. This oxidative instability is a critical consideration for storage, formulation, and experimental design. The t10, c12-CLA isomer has been shown to be relatively more stable than some other CLA isomers under certain conditions. However, appropriate precautions, such as storage under an inert atmosphere and protection from light and heat, are necessary to prevent degradation.

Experimental Protocols

The determination of the physicochemical properties of t10, c12-CLA involves a range of standard analytical techniques commonly used for fatty acids and lipids.

Determination of Melting Point

The melting point of t10, c12-CLA can be determined using differential scanning calorimetry (DSC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by monitoring the pH dependence of its spectroscopic properties or through titration methods. A common method involves UV-Vis spectroscopy.

-

Prepare a series of buffer solutions with a range of pH values.

-

Dissolve a known concentration of t10, c12-CLA in each buffer.

-

Measure the UV absorbance of each solution at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus pH . The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations.

Determination of Solubility

The solubility of t10, c12-CLA in various solvents can be determined using the shake-flask method.

-

Add an excess amount of t10, c12-CLA to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Centrifuge or filter the suspension to remove undissolved solute.

-

Analyze the concentration of t10, c12-CLA in the clear supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Biological Interactions

The t10, c12-CLA isomer is a potent modulator of various metabolic and signaling pathways, which underpins its diverse biological effects. These include impacts on lipid metabolism, adipogenesis, and inflammatory responses.

Modulation of Lipid Metabolism

t10, c12-CLA has been shown to influence key regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Impact on Adipogenesis and Inflammation

The t10, c12-CLA isomer is known to inhibit adipocyte differentiation and can modulate the expression of inflammatory cytokines.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of t10, c12-CLA. The presented data on its thermal properties, acidity, aggregation behavior, and solubility, alongside standardized experimental protocols, offer a solid foundation for researchers. Furthermore, the visualization of its interaction with key metabolic and inflammatory pathways highlights the molecular basis of its biological activities. A thorough understanding of these core characteristics is paramount for the effective design of future studies and the development of novel therapeutic applications for this intriguing fatty acid isomer.

References

- 1. 10,12-Octadecadienoic acid | C18H32O2 | CID 5282801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aggregation of t10,c12 conjugated linoleic Acid in presence of natural and modified cyclodextrins. A physicochemical, thermal and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Dual-Edged Sword: A Technical Guide to Trans-10, cis-12-Octadecadienoic Acid's Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-10, cis-12-octadecadienoic acid (t10,c12-CLA), a specific isomer of conjugated linoleic acid, has garnered significant attention for its potent effects on lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms through which t10,c12-CLA modulates lipid homeostasis, primarily in adipocytes and hepatocytes. While demonstrating a remarkable capacity to reduce adiposity, its application is shadowed by potentially adverse metabolic consequences, including insulin resistance and hepatic steatosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in metabolism and drug development.

Introduction

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, with the trans-10, cis-12 isomer being a subject of intense research due to its profound biological activities. Unlike its more abundant counterpart, cis-9, trans-11-CLA, the t10,c12 isomer exhibits a striking ability to reduce body fat mass in various animal models.[1] This effect is primarily attributed to its influence on adipocyte differentiation, lipid accumulation, and apoptosis. However, the promising anti-obesity effects are often accompanied by detrimental side effects, such as the development of fatty liver, hyperinsulinemia, and inflammation, underscoring the complexity of its metabolic role.[1][2] This guide will dissect the multifaceted actions of t10,c12-CLA on lipid metabolism at the molecular level.

Effects on Adipose Tissue Metabolism

The most pronounced effect of t10,c12-CLA is the dramatic reduction in white adipose tissue (WAT) mass.[3][4] This is achieved through a combination of mechanisms that fundamentally alter adipocyte biology.

Inhibition of Adipogenesis and Delipidation

T10,c12-CLA potently inhibits the differentiation of preadipocytes into mature, lipid-laden adipocytes.[5] This is largely mediated by the downregulation of key adipogenic transcription factors, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[5][6] The suppression of PPARγ, a master regulator of adipogenesis, leads to a downstream reduction in the expression of genes involved in lipid uptake and storage, such as fatty acid binding protein 4 (FABP4) and the insulin-sensitive glucose transporter 4 (GLUT4).[5][6]

Furthermore, t10,c12-CLA induces delipidation in mature adipocytes, causing a significant reduction in the volume of lipid droplets.[3] This is not primarily due to an increase in lipolysis; in fact, some studies report decreased levels of hormone-sensitive lipase.[7] Instead, the reduction in lipid content appears to be a consequence of inhibited lipid synthesis and storage.[7]

Pro-inflammatory Effects

A critical aspect of t10,c12-CLA's action on adipose tissue is the induction of a potent inflammatory response.[8][9] Treatment with t10,c12-CLA leads to the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] This inflammatory cascade is, at least in part, mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] The chronic low-grade inflammation in adipose tissue is a key contributor to the development of insulin resistance observed with t10,c12-CLA supplementation.[8]

Quantitative Data: Gene Expression in Adipose Tissue

The following table summarizes the quantitative changes in the expression of key genes involved in lipid metabolism in adipose tissue following t10,c12-CLA treatment, as reported in murine studies.

| Gene | Function | Fold Change (t10,c12-CLA vs. Control) | Reference |

| PPARγ | Master regulator of adipogenesis | Significantly Reduced | [3] |

| SREBP-1c | Lipogenic transcription factor | Significantly Reduced | [3] |

| C/EBPα | Adipogenic transcription factor | Significantly Reduced | [3] |

| FABP4 (aP2) | Fatty acid binding and transport | Significantly Reduced | [5] |

| CD36 | Fatty acid translocase | Down-regulated | [5] |

| GLUT4 | Insulin-sensitive glucose transporter | Down-regulated | [5] |

| IL-6 | Pro-inflammatory cytokine | 2- to 100-fold Induction | [3] |

| TNF-α | Pro-inflammatory cytokine | 2- to 100-fold Induction | [3] |

| UCP1 | Thermogenesis | Increased | [3] |

| CPT1 | Fatty acid oxidation | Increased | [3] |

Effects on Hepatic Lipid Metabolism

While t10,c12-CLA reduces fat in adipose tissue, it paradoxically promotes lipid accumulation in the liver, leading to hepatic steatosis.[2][11]

Induction of Hepatic Steatosis

The development of fatty liver is a consistent finding in animal models treated with t10,c12-CLA.[2][11] This is characterized by a significant increase in liver weight and triglyceride content.[8][11] The proposed mechanisms contributing to this include an increased flux of fatty acids from the delipidating adipose tissue to the liver and an upregulation of hepatic de novo lipogenesis.

Modulation of Hepatic Gene Expression

T10,c12-CLA alters the expression of a wide array of genes involved in hepatic lipid metabolism. It has been shown to increase the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN).[12] Conversely, it can reduce the expression of genes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1a (CPT1a) and PPARα.[12] The transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis, appears to play a central role in the hepatic effects of t10,c12-CLA, although its regulation is complex and may be influenced by the hyperinsulinemic state induced by this isomer.[2]

Quantitative Data: Gene Expression in Liver

The following table summarizes the quantitative changes in the expression of key genes involved in lipid metabolism in the liver following t10,c12-CLA treatment in mice.

| Gene | Function | Fold Change (t10,c12-CLA vs. Control) | Reference |

| FASN | Fatty acid synthesis | 3.5-fold Increase | [12] |

| PPARα | Fatty acid oxidation | 65% Reduction | [12] |

| CPT1a | Fatty acid oxidation | 77% Reduction | [12] |

| ACOX | Fatty acid oxidation | 50% Reduction | [12] |

| FMO3 | Fatty acid oxidation | 95% Reduction | [12] |

| SCD1 | Fatty acid desaturation | Up-regulated (2.14-fold in Caco-2 cells) | [13] |

Systemic Metabolic Effects

The profound changes in adipose and hepatic lipid metabolism induced by t10,c12-CLA have significant systemic consequences.

Insulin Resistance

A major concern with t10,c12-CLA supplementation is the development of insulin resistance.[2][14] This is characterized by hyperinsulinemia, while blood glucose levels may remain normal initially.[14] The insulin resistance is thought to be a consequence of the lipoatrophic state, the inflammatory response in adipose tissue, and potentially direct effects on insulin signaling pathways.[8][14]

Plasma Lipid Profile

The effects of t10,c12-CLA on plasma lipid profiles can be complex and vary between studies. Some studies in animal models have shown improvements in plasma triglyceride and cholesterol levels, consistent with weight loss.[15] However, human studies have reported a reduction in HDL cholesterol. The impact on the overall lipid profile is an area that requires further investigation.

Quantitative Data: Systemic Parameters

The following table presents quantitative data on the systemic effects of t10,c12-CLA from animal studies.

| Parameter | Effect of t10,c12-CLA | Magnitude of Change | Reference |

| White Adipose Tissue Mass | Decrease | 85% loss after 14 days | [3] |

| Liver Weight | Increase | ~100% greater than control | [11] |

| Liver Lipids | Increase | 5 times more than control | [11] |

| Plasma Insulin | Increase | 12 to 16-fold elevation | [8] |

| Plasma Adiponectin | Decrease | ~90% reduction | [8] |

Signaling Pathways

The metabolic effects of t10,c12-CLA are orchestrated through the modulation of several key signaling pathways.

PPARγ Pathway in Adipocytes

T10,c12-CLA acts as an antagonist to PPARγ in adipocytes, leading to the suppression of adipogenic gene expression.[5] This is a central mechanism for its anti-adipogenic and delipidating effects.

Caption: t10,c12-CLA inhibits PPARγ, a key regulator of adipogenesis.

SREBP-1c Pathway in Hepatocytes

In the liver, t10,c12-CLA can influence the SREBP-1c pathway, which controls the expression of lipogenic genes. The hyperinsulinemia induced by t10,c12-CLA is a likely contributor to the activation of this pathway.

Caption: t10,c12-CLA-induced hyperinsulinemia can activate hepatic SREBP-1c.

NF-κB Inflammatory Pathway in Adipocytes

T10,c12-CLA triggers an inflammatory response in adipocytes through the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

Caption: t10,c12-CLA activates the NF-κB pathway in adipocytes.

Experimental Protocols

In Vitro Adipocyte Differentiation with t10,c12-CLA Treatment

This protocol describes the differentiation of 3T3-L1 preadipocytes and their treatment with t10,c12-CLA.

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluency, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

-

t10,c12-CLA Treatment: Add t10,c12-CLA (typically 10-100 µM) to the differentiation medium. A vehicle control (e.g., ethanol or BSA) should be run in parallel.

-

Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance: After another 2 days, switch to DMEM with 10% FBS and replenish every 2 days. Full differentiation is typically achieved by day 8-10.

-

Assessment of Differentiation: Lipid accumulation can be assessed by Oil Red O staining.

Oil Red O Staining of Adipocytes

This protocol is for the visualization and quantification of lipid droplets in differentiated adipocytes.

-

Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

-

Staining: Wash with water and then with 60% isopropanol. Allow to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 10 minutes.

-

Washing: Wash thoroughly with water.

-

Visualization: Visualize lipid droplets under a microscope.

-

Quantification: To quantify, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Animal Studies: t10,c12-CLA Administration in Mice

This protocol outlines a general procedure for in vivo studies.

-

Animals: C57BL/6J mice are a commonly used strain.

-

Diet: Provide a diet supplemented with t10,c12-CLA, typically at a concentration of 0.4-0.5% (w/w).[2][4][16] A control group should receive a diet with a matching fatty acid profile but without t10,c12-CLA (e.g., linoleic acid).

-

Duration: Treatment duration can range from a few days to several weeks (e.g., 4-8 weeks).[2][16]

-

Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., blood glucose, insulin) throughout the study.

-

Tissue Collection: At the end of the study, collect blood for plasma analysis and harvest tissues (e.g., adipose tissue, liver) for histological, gene expression, and protein analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the expression of target genes.

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA.

-

qRT-PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin, GAPDH) and calculate the relative fold change using the ΔΔCt method.

Western Blotting

This protocol is for analyzing the protein levels of key signaling molecules.

-

Protein Extraction: Lyse cells or tissues to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., PPARγ, SREBP-1c, p-NF-κB).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion and Future Directions

Trans-10, cis-12-octadecadienoic acid exerts a powerful and isomer-specific influence on lipid metabolism, primarily by inducing adipose tissue delipidation and hepatic lipid accumulation. Its ability to reduce body fat is mechanistically linked to the suppression of PPARγ in adipocytes and the induction of an inflammatory response via NF-κB. However, the concurrent development of hepatic steatosis and insulin resistance presents a significant hurdle for its therapeutic application.

Future research should focus on elucidating the precise molecular switches that differentiate the beneficial effects of t10,c12-CLA on adiposity from its detrimental effects on liver and insulin sensitivity. A deeper understanding of the downstream signaling cascades and the potential for uncoupling these effects could pave the way for the development of novel therapeutic strategies for obesity and related metabolic disorders. Furthermore, the long-term metabolic consequences of t10,c12-CLA supplementation in humans require thorough investigation before any clinical recommendations can be made. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complex biology of this intriguing fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impaired lipid accumulation by trans10, cis12 CLA during adipocyte differentiation is dependent on timing and length of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-10,cis-12 conjugated linoleic acid (CLA) interferes with lipid droplet accumulation during 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. t-10, c-12 CLA Dietary Supplementation Inhibits Atherosclerotic Lesion Development Despite Adverse Cardiovascular and Hepatic Metabolic Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CONJUGATED LINOLEIC ACID PROMOTES HUMAN ADIPOCYTE INSULIN RESISTANCE THROUGH NFκB-DEPENDENT CYTOKINE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans-10,cis-12 CLA increases liver and decreases adipose tissue lipids in mice: possible roles of specific lipid metabolism genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 10,12 Conjugated Linoleic Acid-Driven Weight Loss Is Protective against Atherosclerosis in Mice and Is Associated with Alternative Macrophage Enrichment in Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isomeric Dichotomy of Conjugated Linoleic Acid: A Deep Dive into the t10, c12 Isomer's Interaction with Nuclear Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) stands as a compelling molecule of interest in the fields of metabolic research and drug development. Unlike its cis-9, trans-11 (c9, t11) counterpart, t10, c12-CLA exhibits distinct and often opposing effects on lipid metabolism, adiposity, and glucose homeostasis. These isomer-specific actions are largely mediated through complex interactions with a variety of nuclear receptors, which function as ligand-activated transcription factors regulating gene expression. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms governing the interaction between t10, c12-CLA and key nuclear receptors, with a focus on quantitative data, detailed experimental protocols, and visualized signaling pathways.

Quantitative Effects of t10, c12-CLA on Nuclear Receptor Signaling

The biological impact of t10, c12-CLA is underpinned by its ability to modulate the activity and expression of several nuclear receptors and their target genes. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: Effects of t10, c12-CLA on Peroxisome Proliferator-Activated Receptor (PPAR) Family

| Nuclear Receptor | Model System | Treatment Details | Key Quantitative Finding | Reference |

| PPARγ | Human Adipocytes | 30 µM t10, c12-CLA | Decreased PPARγ mRNA expression.[1] | [1] |

| PPARγ | 3T3-L1 Adipocytes | t10, c12-CLA | Reduced PPARγ protein levels.[2] | [2] |

| PPARγ | Human Adipocytes | t10, c12-CLA | Antagonized ligand-dependent PPARγ activity.[3] | [3] |

| PPARγ | Dairy Ewes (Mammary Gland) | 27 g/day CLA (29.9% t10, c12) | Did not overcome TZD-induced PPARγ gene expression increase.[4] | [4] |

| PPARα | Female Mice | 0.5% t10, c12-CLA diet for 8 weeks | Decreased PPARα mRNA in liver.[5][6] | [5][6] |

| PPARδ | C2C12 Myotubes | t10, c12-CLA | Enhanced PPARδ expression.[7] | [7] |

Table 2: Effects of t10, c12-CLA on Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

| Molecule | Model System | Treatment Details | Key Quantitative Finding | Reference |

| LXRα | ob/ob Mice | t10, c12-CLA diet | No significant change in hepatic LXRα mRNA.[8] | [8] |

| SREBP-1c | ob/ob Mice | t10, c12-CLA diet | No significant change in hepatic SREBP-1c mRNA.[8] | [8] |

| SREBP-1 | Bovine Mammary Epithelial Cells | 60 µM t10, c12-CLA for 6h | >56% decline in SREBP1 protein expression.[9] | [9] |

| SREBP-1c | HepG2 Cells | 100 µM t10, c12-CLA | Increased SREBP1 mRNA and protein levels.[10] | [10] |

| SREBP-2 | HepG2 Cells | t10, c12-CLA | Markedly induced SREBP-2 mRNA expression (P<0.05).[11] | [11] |

Table 3: Effects of t10, c12-CLA on Other Nuclear Receptors and Related Factors

| Nuclear Receptor/Factor | Model System | Treatment Details | Key Quantitative Finding | Reference |

| FXR | Caco-2 Cells | t10, c12-CLA | 5.25-fold up-regulation of FXR.[12] | [12] |

| NR4A (Nur77, Nurr1, NOR-1) | ApoE-deficient Mice | t10, c12-CLA enriched diet | Induced hepatic expression of NR4A receptors.[13] | [13] |

| LDLR | HepG2 Cells | t10, c12-CLA | Strongly induced LDL receptor promoter activity and mRNA expression (P<0.05).[11] | [11] |

| Adiponectin | Female Mice | 0.5% t10, c12-CLA diet for 8 weeks | Reduction of mRNA for adiponectin.[5][6] | [5][6] |

Signaling Pathways Modulated by t10, c12-CLA

The interaction of t10, c12-CLA with nuclear receptors triggers a cascade of downstream events that ultimately alter cellular metabolism. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved.

Caption: t10, c12-CLA-mediated inhibition of PPARγ signaling in adipocytes.

Caption: Proposed pathway of t10, c12-CLA-induced hepatic lipogenesis via mTOR and SREBP-1c.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of t10, c12-CLA, this section provides detailed methodologies for key experiments commonly employed in this area of research.

Protocol 1: In Vitro Treatment of Hepatoma (HepG2) Cells with t10, c12-CLA

1. Cell Culture and Maintenance:

- Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Subculture cells every 2-3 days to maintain logarithmic growth.

2. Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes:

- Prepare a 100 mM stock solution of t10, c12-CLA in ethanol.

- Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free EMEM.

- To prepare the working solution, slowly add the t10, c12-CLA stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 100 µM CLA in 1% BSA).

- Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

- Prepare a vehicle control using ethanol and BSA solution without the fatty acid.

3. Cell Treatment:

- Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

- Allow cells to adhere and reach 70-80% confluency.

- Replace the growth medium with serum-free EMEM for 12-24 hours to synchronize the cells.

- Replace the serum-free medium with the prepared t10, c12-CLA-BSA complex or vehicle control in serum-free EMEM.

- Incubate for the desired time period (e.g., 24, 48, or 72 hours).

4. Downstream Analysis:

- After treatment, harvest the cells for subsequent analysis, such as RNA isolation for qPCR, protein extraction for Western blotting, or cell viability assays.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

1. RNA Isolation:

- Wash the treated cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

- Isolate total RNA according to the manufacturer's protocol. For adipose tissue, use a specialized kit (e.g., RNeasy Lipid Tissue Kit) to remove the high lipid content.[8]

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

3. qPCR Reaction:

- Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., PPARγ, SREBP-1c) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

- Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene.

- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol 3: Western Blotting for Protein Expression Analysis

1. Protein Extraction:

- Wash the treated cells with ice-cold PBS.

- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

- For nuclear protein extraction, use a nuclear extraction kit or a protocol involving hypotonic and hypertonic buffers to separate cytoplasmic and nuclear fractions.

- Quantify the protein concentration using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PPARγ, anti-SREBP-1c) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection: